Benzyl (1-methylpiperidin-4-yl)carbamate

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Analysis

Benzyl (1-methylpiperidin-4-yl)carbamate (CAS 553672-39-2/1354392-20-3) is a piperidinyl carbamate derivative with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is characterized by a benzyl carbamate (Cbz) protecting group on the 4-amino moiety of an N-methylpiperidine scaffold.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B12972249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-methylpiperidin-4-yl)carbamate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-16-9-7-13(8-10-16)15-14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)
InChIKeyJZWANIMWNGQFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (1-methylpiperidin-4-yl)carbamate: Comparative Physicochemical Profile for Medicinal Chemistry Sourcing


Benzyl (1-methylpiperidin-4-yl)carbamate (CAS 553672-39-2/1354392-20-3) is a piperidinyl carbamate derivative with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol [1]. It is characterized by a benzyl carbamate (Cbz) protecting group on the 4-amino moiety of an N-methylpiperidine scaffold . This compound is primarily utilized as a synthetic intermediate and a building block in medicinal chemistry, particularly for developing central nervous system (CNS) targeted therapeutics due to its balanced lipophilicity (LogP ~2.34) .

Critical Structural Nuances: Why Benzyl (1-methylpiperidin-4-yl)carbamate Is Not Interchangeable with Standard Piperidinyl Carbamates


While the piperidinyl carbamate class includes many building blocks, generic substitution often fails due to precise structural requirements in drug discovery. For Benzyl (1-methylpiperidin-4-yl)carbamate, its combination of an N-methyl group on the piperidine ring and a benzyl carbamate (Cbz) protecting group on the 4-amino position confers a unique pharmacophore. This differs from analogs like Benzyl N-(piperidin-4-yl)carbamate, which lack the N-methyl substitution [1]. This seemingly minor modification can significantly alter physicochemical properties, such as lipophilicity (LogP), and biological target interactions, making the compound a non-substitutable entity for specific structure-activity relationship (SAR) explorations [2].

Quantitative Evidence for Benzyl (1-methylpiperidin-4-yl)carbamate Differentiation: A Comparative Data Guide for Scientists


Comparative LogP Analysis: Lipophilicity Differentiation from Non-Methylated Piperidine Analog

The introduction of an N-methyl group on the piperidine ring of Benzyl (1-methylpiperidin-4-yl)carbamate increases its lipophilicity compared to the non-methylated analog, Benzyl N-(piperidin-4-yl)carbamate. This structural difference directly impacts predicted blood-brain barrier (BBB) permeability and central nervous system (CNS) distribution profiles .

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Analysis

Impact of Cbz Protection: Hydrolytic Stability vs. Tert-Butyl Carbamate (Boc) Analog

The benzyl carbamate (Cbz) group in Benzyl (1-methylpiperidin-4-yl)carbamate provides intermediate hydrolytic stability and orthogonal deprotection conditions compared to the more commonly used tert-butyl carbamate (Boc) protecting group found in analogs like tert-Butyl (1-methylpiperidin-4-yl)carbamate. This orthogonality is essential for multi-step synthetic sequences where selective amine deprotection is required [1].

Organic Synthesis Protecting Group Strategy Synthetic Efficiency

Molecular Weight and Rotatable Bond Profile: Impact on Lead-Likeness

Benzyl (1-methylpiperidin-4-yl)carbamate possesses a molecular weight (MW) of 248.32 g/mol and 5 rotatable bonds [1]. This profile places it within favorable ranges for lead-like chemical space, offering a lower starting MW compared to common biasing building blocks like the N-benzyl analog, 4-(Cbz-amino)-1-benzylpiperidine (MW = 324.42 g/mol) [2].

Drug Design Medicinal Chemistry ADME Optimization

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness

The topological polar surface area (TPSA) of Benzyl (1-methylpiperidin-4-yl)carbamate is calculated to be 53.6 Ų [1]. This value is well below the established threshold of <90 Ų that is predictive of favorable oral absorption and passive blood-brain barrier (BBB) penetration, reinforcing its utility as a privileged scaffold for CNS drug discovery [2].

CNS Pharmacology Drug Delivery ADME Prediction

Synthetic Utility as a Key Intermediate for PET Tracer Precursors

Benzyl (1-methylpiperidin-4-yl)carbamate serves as a critical synthetic intermediate in the preparation of radiolabeled tracers. In the synthesis of 1-[¹¹C]methylpiperidin-4-yl propionate ([¹¹C]PMP), a PET tracer for measuring acetylcholinesterase activity, the amine group is first protected as a benzyl carbamate (Cbz) before acylation [1]. This demonstrates a validated, specific use case for this exact protecting group in a high-value synthetic pathway.

Radiopharmaceuticals Synthetic Methodology Acetylcholinesterase Imaging

High-Impact Research Applications for Benzyl (1-methylpiperidin-4-yl)carbamate Based on Comparative Evidence


CNS Drug Discovery: Synthesis of Brain-Penetrant Lead Compounds

Procurement is directly justified for medicinal chemistry projects targeting neurological disorders. Its LogP of 2.34 and TPSA of 53.6 Ų are both within optimal ranges for CNS drugs, making it a superior choice for building initial hit series where BBB permeability is paramount .

Advanced Synthetic Chemistry: Multi-Step Syntheses Requiring Orthogonal Protection

This compound is the optimal choice for complex synthetic routes requiring the orthogonal stability of a Cbz group. Its documented use in the synthesis of the PET tracer [¹¹C]PMP validates its reliability in sensitive, multi-step processes .

Lead Optimization Programs: Reducing Molecular Weight and Complexity

For programs aiming to improve ligand efficiency and ADME profiles, Benzyl (1-methylpiperidin-4-yl)carbamate (MW=248.32) provides a lower-molecular-weight alternative to bulkier piperidine derivatives (e.g., N-benzyl analogs with MW=324.42), allowing for greater flexibility in subsequent SAR exploration .

Development of Piperidine-Based Pharmacophores for Enzyme and Receptor Modulation

Its core scaffold is a proven platform for developing ligands for various biological targets, including acetylcholinesterase and potentially other CNS receptors. This compound serves as an ideal starting point for creating focused libraries around the N-methylpiperidine motif .

Technical Documentation Hub

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13 linked technical documents
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